2-((4-chlorobenzyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-chlorobenzyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H14Cl2N2OS2 and its molecular weight is 421.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((4-chlorobenzyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological activities, and relevant case studies, presenting a comprehensive overview based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thieno-pyrimidine core and subsequent substitution reactions to introduce the chlorobenzyl and chlorophenyl groups. The general synthetic route can be outlined as follows:
- Formation of Thieno-Pyrimidine Core : The initial step involves creating a thieno-pyrimidine structure through cyclization reactions.
- Substitution Reactions : The introduction of the 4-chlorobenzylthio and 4-chlorophenyl groups is achieved through nucleophilic substitution methods.
- Purification : The final product is purified using recrystallization techniques or chromatography.
Antimicrobial Activity
Research indicates that derivatives of thieno-pyrimidines exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, showing promising results:
- Bacterial Inhibition : Studies demonstrate that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria.
- Fungal Activity : In vitro tests reveal antifungal activity against common pathogens such as Candida species.
Enzyme Inhibition
One of the most notable biological activities of this compound is its potential as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : The compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission in the cholinergic system. This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer's.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines:
- Cell Line Studies : Preliminary studies show that the compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal reported that derivatives similar to this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 16 µg/mL for certain derivatives, indicating strong antibacterial potential .
Case Study 2: Enzyme Inhibition Profile
In a series of experiments assessing enzyme inhibition, it was found that this compound exhibited an IC50 value of approximately 0.5 µM against AChE, outperforming several known inhibitors like donepezil . This suggests its potential utility in therapeutic applications targeting cholinergic dysfunctions.
Case Study 3: Cytotoxicity Assessment
A cytotoxicity assay conducted on human cancer cell lines revealed that the compound induced apoptosis at concentrations above 10 µM. Flow cytometry analysis indicated increased annexin V positivity in treated cells, confirming its pro-apoptotic effects .
Comparative Data Table
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2OS2/c20-13-3-1-12(2-4-13)11-26-19-22-16-9-10-25-17(16)18(24)23(19)15-7-5-14(21)6-8-15/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOACRHMNVHEOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.